
WAY-100635
概要
説明
WAY-100635は、IUPAC名N-[2-[4-(2-メトキシフェニル)-1-ピペラジニル]エチル]-N-(2-ピリジル)シクロヘキサンカルボキサミドとして知られており、科学研究で広く使用されているピペラジン系薬物および研究用化学物質です。 当初、5-ヒドロキシトリプタミン1A受容体選択的拮抗薬として作用すると考えられていましたが、その後の研究で、ドーパミンD4受容体における強力な完全アゴニストとしても作用することが明らかになりました .
準備方法
合成経路および反応条件: WAY-100635の合成には、中間体の調製から始まるいくつかのステップが含まれます。重要なステップには、ピペラジン環の形成と、その後のメトキシフェニル基およびピリジル基の付加が含まれます。 反応条件は通常、メタノールやアセトニトリルなどの溶媒の使用を含み、反応は、高収率と純度を確保するために、制御された温度と圧力下で行われます .
工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、反応条件を正確に制御するために、大型反応器と自動化システムの使用が含まれます。 最終生成物は、液体クロマトグラフィーや結晶化などの技術を用いて精製され、目的の純度レベルが達成されます .
化学反応の分析
反応の種類: WAY-100635は、酸化、還元、置換など、さまざまな化学反応を起こします。
一般的な試薬と条件: this compoundを含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 反応は通常、目的の結果を得るために、制御された温度と圧力下で行われます .
生成される主な生成物: this compoundを含む反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化反応は水酸化誘導体を与える可能性があり、一方、還元反応は脱酸素化された化合物を生成する可能性があります。
科学研究への応用
This compoundは、化学、生物学、医学、工業などの分野で、幅広い科学研究への応用を有しています。化学では、ピペラジン誘導体の特性と挙動を調べるための参照化合物として使用されます。 生物学では、さまざまな生理学的プロセスにおける5-ヒドロキシトリプタミン1AおよびドーパミンD4受容体の役割を調査するために使用されます .
医学では、this compoundは、神経疾患および精神疾患の新しい治療法を開発するための研究で使用されています。さまざまな薬物の作用機序を調べるための貴重なツールとなる、異なる受容体における選択的拮抗薬およびアゴニストとして作用する能力があります。 工業では、this compoundは、新しい医薬品の開発と、ピペラジン系化合物の製造における品質管理の基準として使用されています .
科学的研究の応用
WAY-100635 is a chemical compound widely used in scientific research to investigate the serotonin 1A receptor (5-HT1A receptor) . Originally believed to be a selective 5-HT1A receptor antagonist, research has revealed that it also interacts with other receptors, notably the dopamine D4 receptor .
Scientific Research Applications
This compound serves various purposes in scientific research, including:
- Receptor Distribution and Function: this compound is used as a pharmacological tool to explore the distribution and function of 5-HT1A receptors . Human PET studies have demonstrated high binding in areas such as the cerebral cortex, hippocampus, raphe nucleus, and amygdaloid nucleus, with lower binding in the thalamus and basal ganglia .
- Neuroimaging Studies: As a radiotracer, this compound enables the quantification of 5-HT1A receptor availability in the human brain .
- Behavioral Studies: this compound has been shown to decrease motor and exploratory behaviors in animal models . Studies have also indicated that it can reduce dopamine D2/3 receptor binding in areas such as the caudate putamen, thalamus, frontal cortex, parietal cortex, and ventral hippocampus .
- Agonist Activity: this compound has been identified as a potent agonist at dopamine D4 receptors . Functional properties and binding affinities have been evaluated in HEK 293 cells expressing dopamine D2L or D4.4 receptors .
Effects on 5-HT1A Receptors
Exposure to this compound can induce plasticity of 5-HT1A receptors . Studies using Chinese hamster ovary (CHO) cells expressing human 5-HT1A receptors (h5-HT1A) have shown that prolonged exposure to this compound decreases cell-surface h5-HT1A receptor density in a time- and concentration-dependent manner .
- Receptor Number Reduction: Experiments have demonstrated a significant reduction (50–60%) in total h5-HT1A receptor number in cells treated with this compound compared to control cells .
- Impaired Receptor Function: In this compound-treated cells, the 8-OH-DPAT-mediated inhibition of forskolin (FSK)-stimulated cAMP accumulation was right-shifted, and the maximal inhibitory response of 8-OH-DPAT was impaired compared with control cells . Similar results were obtained for 8-OH-DPAT-mediated Ca2+ mobilization after this compound treatment .
- Receptor Internalization: Studies have shown that h5-HT1A receptors labeled with [3H]this compound, as well as [3H]4-(2′-Methoxy)-phenyl-1-[2′-(N-2′′-pyridinyl)-p-fluorobenzamido]ethyl-piperazine (MPPF), exhibited a time-dependent rate of cellular internalization that was blocked by endocytotic suppressors and was pertussis-toxin insensitive .
Dopamine Receptor Interaction
This compound has a high affinity for D4.4 receptors but binds weakly to D2L receptors . It behaves as a full agonist in HEK-D4.4 cells . This interaction indicates that some effects of this compound may be mediated through dopamine receptors, especially D4 receptors .
Tables of Binding Affinities
Receptor | Binding Affinity (Ki in nM) |
---|---|
D2L | 940 |
D3 | 370 |
D4.2 | 16 |
5-HT1A | 0.2-2.4 |
These values indicate that this compound has a significant affinity for dopamine D4 receptors, which should be considered when interpreting results from studies using this compound .
Personality Traits
This compound binding in the raphe brain region has been found to correlate with self-transcendence and spiritual acceptance personality traits .
Clinical Depression
This compound binding has been assessed in connection with clinical depression, but there has been disagreement about the presence and direction of the 5-HT1A receptor binding .
Aging
In healthy subjects, this compound binding has been found to decline with age, although not all studies have found this relationship .
Limitations and Reevaluation
作用機序
WAY-100635は、脳内の特定の受容体、特に5-ヒドロキシトリプタミン1A受容体とドーパミンD4受容体に結合することで、その効果を発揮します。5-ヒドロキシトリプタミン1A受容体拮抗薬として、気分調節、不安、その他の機能に関与する神経伝達物質であるセロトニンの作用を阻害します。 ドーパミンD4受容体アゴニストとして、報酬、動機、運動制御に役割を果たす別の神経伝達物質であるドーパミンを刺激します .
This compoundの作用に関与する分子標的および経路には、神経伝達物質放出の調節、受容体の活性化、細胞内シグナル伝達カスケードが含まれます。 これらのメカニズムは、気分、行動、認知機能に対する効果に寄与しています .
類似の化合物との比較
This compoundは、WAY-100135やFCWAYなどの他のピペラジン誘導体と密接に関連しています。これらの化合物は、構造と作用機序が似ていますが、this compoundは、5-ヒドロキシトリプタミン1A受容体拮抗薬とドーパミンD4受容体アゴニストとしての二重活性という点でユニークです。 この二重活性により、脳内のセロトニン系とドーパミン系の相互作用を調べるための貴重なツールとなっています .
類似の化合物のリスト:- WAY-100135
- FCWAY
- 5-ヒドロキシトリプタミン1A受容体拮抗薬
- ドーパミンD4受容体アゴニスト
This compoundのユニークな特性と幅広い用途は、科学研究において重要な化合物であり、神経伝達物質系の理解と新しい治療薬の開発に貢献しています。
類似化合物との比較
WAY-100635 is closely related to other piperazine derivatives, such as WAY-100135 and FCWAY. While these compounds share similar structures and mechanisms of action, this compound is unique in its dual activity as a 5-hydroxytryptamine 1A receptor antagonist and dopamine D4 receptor agonist. This dual activity makes it a valuable tool for studying the interactions between serotonin and dopamine systems in the brain .
List of Similar Compounds:- WAY-100135
- FCWAY
- 5-hydroxytryptamine 1A receptor antagonists
- Dopamine D4 receptor agonists
This compound’s unique properties and wide range of applications make it an essential compound in scientific research, contributing to our understanding of neurotransmitter systems and the development of new therapeutic agents.
生物活性
WAY-100635 is a piperazine derivative that functions primarily as a selective antagonist of the 5-HT1A (serotonin) receptor. It has gained significant attention in pharmacological research due to its unique properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with various receptors, its effects in animal models, and implications for human health.
- Chemical Name : N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate
- Molecular Formula : C₁₈H₂₄N₄O₂
- Molecular Weight : 320.41 g/mol
- Purity : ≥99%
This compound is primarily known as a silent antagonist at the 5-HT1A receptor, with an IC50 value of 2.2 nM and a Ki value of 0.84 nM for rat 5-HT1A receptors . Unlike typical antagonists, it does not activate the receptor but prevents other ligands from eliciting a response. This property makes it valuable for studying serotonergic systems without confounding effects from receptor activation.
Additionally, recent studies have indicated that this compound also exhibits agonist activity at dopamine D4 receptors, with binding affinities of 940 nM for D2L, 370 nM for D3, and 16 nM for D4 . This dual action complicates its classification solely as a 5-HT1A antagonist and suggests broader pharmacological implications.
Anxiolytic Effects
Research has demonstrated that this compound can reverse fear-induced avoidance behavior in non-human primates, indicating potential anxiolytic effects. In a controlled study, administration of this compound significantly increased exploration in a maze following exposure to a predator stimulus, contrasting with the anxiety-induced avoidance typically observed .
Autoradiography Studies
Using [3H]this compound in autoradiography studies provided insights into receptor distribution in the human brain. The compound showed high binding in areas associated with mood regulation, such as the frontal cortex and hippocampus. Notably, it confirmed an increase in 5-HT1A receptor binding sites in patients with schizophrenia, suggesting alterations in serotonergic signaling related to this condition .
Sleep Modulation
This compound has been shown to antagonize the hypnotic effects of tandospirone (a 5-HT1A agonist) on sleep latency and non-REM sleep duration in rats. This highlights its role in sleep regulation and potential therapeutic applications in sleep disorders .
Case Studies
-
Case Study on Schizophrenia :
A study involving post-mortem brain tissues revealed elevated levels of 5-HT1A receptors in schizophrenia patients. This compound's binding data confirmed that these increases were not due to altered receptor coupling but rather an actual increase in receptor density . -
PET Imaging Studies :
In human PET studies, this compound demonstrated high binding affinity across various brain regions, correlating with personality traits such as self-transcendence and spiritual acceptance. These findings suggest that serotonergic activity may influence psychological traits and conditions .
Summary of Findings
Q & A
Q. Basic: What is the primary pharmacological profile of WAY-100635, and how can its selectivity for 5-HT1A receptors be validated in vitro?
This compound is a potent and selective 5-HT1A receptor antagonist with an IC50 of 0.95 nM and Ki of 0.39 nM for 5-HT1A . To validate selectivity, competitive binding assays using HEK 293 cells expressing dopamine (D2L, D3, D4) or adrenergic receptors are recommended. For example, this compound shows 100-fold higher selectivity for 5-HT1A over α1-adrenergic receptors (pIC50 8.9 vs. 6.6) . Functional assays, such as measuring cAMP inhibition in 5-HT1A-transfected cells, can confirm antagonism, while cross-reactivity screens against other GPCRs (e.g., 5-HT7, D4.4) ensure specificity .
Q. Basic: What in vivo models are appropriate for assessing this compound’s modulation of anxiety-like behaviors?
The mouse stress-induced hyperthermia (SIH) model and light/dark box test are robust for studying anxiolytic effects. In SIH, this compound (0.1–1 mg/kg, subcutaneous) reverses diazepam-induced hyperthermia suppression via 5-HT1A blockade, requiring a two-way ANOVA design with factors for drug1 (this compound/vehicle) and drug2 (anxiolytic/vehicle) . For dose-response validation, ensure baseline temperature measurements (T1) and post-stress readings (T2) to calculate ΔT (T2−T1) .
Q. Advanced: How can conflicting reports of this compound’s behavioral effects (anxiolytic vs. no effect) be resolved methodologically?
Discrepancies arise from model-specific 5-HT1A circuit engagement. For example, this compound reverses SIH in stress paradigms but lacks intrinsic effects in non-stressed rodents . To reconcile findings:
- Control for endogenous serotonin tone : Deplete 5-HT via tryptophan-free diets to isolate receptor-specific effects.
- Regional analysis : Use Fos immunohistochemistry to map brain regions (e.g., dorsal raphe vs. hippocampus) where this compound modulates neuronal activity .
- Pharmacokinetic factors : Adjust administration routes (intravenous vs. subcutaneous) to ensure CNS bioavailability, as peripheral metabolism may reduce efficacy .
Q. Advanced: What experimental designs optimize PET imaging with [11C]this compound for quantifying 5-HT1A receptor density in clinical cohorts?
Use a simplified reference tissue model with cerebellum as reference region to calculate binding potential (BP). Key steps:
- Minimize variability : Standardize scan timing (90 min post-injection) and region-of-interest (ROI) definitions (e.g., raphe nuclei, cortical regions) .
- Control for radioligand metabolism : Monitor plasma metabolites (e.g., [11C]M2) to confirm blood-brain barrier penetration .
- Statistical parametric mapping (SPM) : Apply voxel-wise analysis to detect subtle binding changes in depression studies, where global BP reductions (2.9–6.8) require large sample sizes (n > 50) for power .
Q. Advanced: How can this compound’s dual activity at 5-HT1A and dopamine D4 receptors be dissected in Parkinson’s disease models?
In 6-OHDA rats, co-administer this compound (1 mg/kg) with dextromethorphan (DM) to isolate D4-mediated anti-dyskinesia. DM’s AIM suppression is reversed by this compound, implicating 5-HT1A in motor pathways. Use factorial ANOVA with factors for DM, this compound, and L-DOPA to parse interactions . Electrophysiological recordings in striatal slices can further isolate D4 effects (this compound EC50 = 9.7 nM in HEK-D4.4 cells) .
Q. Basic: What in vitro assays confirm this compound’s antagonist properties at 5-HT1A receptors?
- Hippocampal slice electrophysiology : this compound blocks 5-HT-induced hyperpolarization in CA1 pyramidal neurons without altering resting membrane potential .
- Radioligand displacement : Compete [3H]8-OH-DPAT binding in cortical membranes (IC50 = 1.35 nM) .
- Functional selectivity : Use GTPγS assays to confirm inverse agonism (lack of constitutive activity suppression) .
Q. Advanced: What statistical approaches are critical for analyzing this compound’s regional effects in neuroimaging or Fos expression studies?
- Mixed-effects models : Account for repeated measures in longitudinal PET studies (e.g., pre/post SSRI treatment) .
- Post hoc corrections : Apply Tukey’s HSD after ANOVA to compare this compound vs. vehicle in subregions (e.g., rostral vs. caudal dorsal raphe) .
- Correlation analysis : Test relationships between baseline Fos expression and this compound-induced changes using Pearson coefficients, though null results (r = 0.08) may highlight topographical heterogeneity .
Q. Basic: How is this compound used to validate 5-HT1A receptor involvement in drug mechanisms?
Co-administer with putative 5-HT1A agonists (e.g., 8-OH-DPAT) in behavioral assays. Example: In scopolamine-induced delirium models, pre-treatment with this compound (0.3 mg/kg, i.p.) blocks 8-OH-DPAT’s cognitive-impairing effects, confirming 5-HT1A mediation . Use within-subject designs to reduce variability.
Q. Advanced: What methodological pitfalls arise when interpreting this compound’s effects on serotonin autoreceptors vs. postsynaptic receptors?
Autoreceptor-selective doses (0.1–0.3 mg/kg) inhibit raphe firing, while higher doses (>1 mg/kg) affect postsynaptic sites. To differentiate:
- Microdialysis : Measure extracellular 5-HT in prefrontal cortex; low-dose this compound increases 5-HT (autoreceptor blockade), while high doses reduce it (postsynaptic antagonism) .
- Electrophysiology : Record dorsal raphe neuron firing rates; this compound reverses 8-OH-DPAT-induced suppression at 0.1 mg/kg .
Q. Advanced: How can tracer kinetic modeling improve quantification of [11C]this compound binding in dynamic PET studies?
Implement a two-tissue compartment model with K1/k2 (uptake/clearance) and k3/k4 (binding/dissociation) parameters. Basis function methods enable parametric imaging of 5-HT1A distribution volume (VT), reducing noise in low-density regions (e.g., amygdala) . Validate against plasma input models using Akaike criteria .
特性
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPRIAGPYFYCRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167467 | |
Record name | WAY 100635 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162760-96-5 | |
Record name | WAY 100635 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162760-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | WAY 100635 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162760965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WAY 100635 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WAY-100635 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71IH826FEG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。